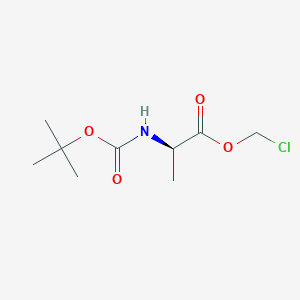
N-methyl-1-(piperidin-3-yl)methanesulfonamide hydrochloride
Overview
Description
“N-methyl-1-(piperidin-3-yl)methanesulfonamide hydrochloride” is a chemical compound with the CAS Number: 2044837-68-3 . It has a molecular weight of 228.74 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H16N2O2S.ClH/c1-9(12(2,10)11)7-4-3-5-8-6-7;/h7-8H,3-6H2,1-2H3;1H . This code provides a specific textual identifier for the molecular structure.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature .Scientific Research Applications
Chemical Synthesis and Reactions
Nucleophile-Promoted Alkyne-Iminium Ion Cyclizations : This compound is used as an intermediate in chemical syntheses, particularly in nucleophile-promoted alkyne-iminium ion cyclizations (Arnold, Overman, Sharp & Witschel, 2003).
Sulfonamide Derivatives Synthesis : It acts as a precursor in the synthesis of N-alkylated arylsulfonamide derivatives, which are explored for their potential in treating CNS disorders (Canale et al., 2016).
Pharmacological and Medical Research
Development of Antagonists for Beta-Adrenergic Receptors : Research indicates its use in creating novel phenyl sulfonamides, acting as potent full agonists at the beta(3) receptor, with implications in the medical field (Hu et al., 2001).
Antimicrobial Applications : Derivatives of this compound have shown significant antimicrobial activities, suggesting their potential use in combating pathogens in plants like tomato (Vinaya et al., 2009).
Molecular and Structural Studies
Structural Analysis in Crystallography : It's involved in the structural study of derivatives, providing insights into molecular interactions and supramolecular assembly, relevant in crystallography and material science (Dey et al., 2015).
Physicochemical Characterization : Research has focused on its physicochemical properties, particularly stability, solubility, and dissolution properties, crucial in drug formulation and development (Dubost, Kaufman, Jahansouz & Brenner, 1996).
Miscellaneous Applications
- Catalytic and Kinetic Studies : Studies include its role in catalysis and kinetics, such as in the oxidation of drugs like Naratriptan (Shankarlingaiah, Manjunatha & Puttaswamy, 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Properties
IUPAC Name |
N-methyl-1-piperidin-3-ylmethanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S.ClH/c1-8-12(10,11)6-7-3-2-4-9-5-7;/h7-9H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLURBXARKRKEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Fluoro-3-[(6-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid methyl ester](/img/structure/B1412723.png)



![(S)-2-methyl-N-[(thiophen-2-yl)methylidene]propane-2-sulfinamide](/img/structure/B1412732.png)







![3aS,4S,6aR N-(2-(4-iodophenoxy)ethyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4yl)pentanamide](/img/structure/B1412744.png)
